2,6-difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Description
2,6-Difluoro-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the aromatic ring. The molecule also contains a thiazole ring substituted with a phenyl group at the 4-position and a thioether-linked 2-(methylamino)-2-oxoethyl side chain at the 2-position of the thiazole.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S2/c1-22-14(25)10-27-19-23-16(11-6-3-2-4-7-11)18(28-19)24-17(26)15-12(20)8-5-9-13(15)21/h2-9H,10H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDWMSLQXIZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1)
- Structure : Shares a thiazole ring and a 2-oxoethyl side chain but replaces the 2,6-difluorobenzamide with a pivalamide group.
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, )
- Structure : Features a benzothiazole instead of a thiazole and a thienylmethylthio substituent.
- Functional Implications : The benzothiazole core may enhance aromatic stacking interactions in biological targets, while the thienyl group could modulate electronic properties .
Triazole and Sulfonamide Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (Compounds 7–9, )
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam, )
- Structure : Combines a difluorophenyl group with a triazolopyrimidine-sulfonamide system.
- Application : Used as a herbicide, highlighting the role of fluorine in enhancing bioactivity. The target compound’s fluorinated benzamide may similarly improve target binding but likely for therapeutic rather than pesticidal applications .
Organophosphates with Methylamino-Oxoethyl Moieties
O,O-Dimethyl S-(2-((1-Methyl-2-(methylamino)-2-oxoethyl)thio)ethyl Phosphorothioate (Vamidothion, )
- Structure: Contains a methylamino-oxoethylthio group linked to a phosphorothioate.
- Toxicity Profile: As an insecticide, vamidothion’s organophosphate structure confers neurotoxicity via acetylcholinesterase inhibition. The target compound’s amide-based structure likely reduces such toxicity, favoring drug development .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis : The target compound’s thioether linkage and fluorinated benzamide suggest synthetic routes involving nucleophilic substitution (e.g., coupling of thiol-containing intermediates with α-halogenated ketones, as seen in ) .
- Spectroscopy : Unlike triazole-thiones, the absence of νC=S in the target compound’s IR spectrum confirms its stable thioether structure. Fluorine atoms may contribute to distinct ¹⁹F-NMR signals .
- Fluorine atoms likely enhance metabolic stability and target affinity .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction progress be monitored?
The synthesis involves multi-step reactions, including coupling of thiazole intermediates with benzamide derivatives. Key steps include the use of dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure completion before quenching with water to isolate the product .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying purity and structural identity. Single-crystal X-ray diffraction (as used for structurally related compounds) provides definitive confirmation of molecular geometry .
Q. How should researchers handle and store this compound to ensure stability?
Store in a dry, ventilated environment at controlled temperatures (e.g., 2–8°C) to prevent hydrolysis or degradation. Use airtight containers with desiccants and avoid exposure to moisture. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis, particularly for the thiazole-amide coupling step?
Yield optimization requires careful control of reaction parameters:
- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.
- Temperature : Room-temperature reactions minimize side products (e.g., disulfide formation).
- Catalysts : Explore phase-transfer catalysts or mild bases to improve efficiency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities or assay variability. Recommendations:
- Purity validation : Use HPLC-MS to confirm >95% purity.
- Comparative studies : Benchmark against structurally similar compounds (e.g., thiazole derivatives with fluorinated benzamides) to identify structure-activity relationships (SAR) .
Q. What experimental designs are suitable for investigating its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates or calorimetry.
- Molecular docking : Leverage X-ray crystallography data (e.g., from related compounds) to model binding interactions with target enzymes .
- Mutagenesis studies : Identify critical residues in the enzyme’s active site through site-directed mutagenesis .
Q. How can researchers assess the compound’s potential off-target effects in cellular models?
- High-throughput screening : Test against panels of kinases or GPCRs to identify unintended interactions.
- Transcriptomic profiling : Use RNA-seq to detect changes in gene expression pathways .
Methodological Notes
- Structural Characterization : Combine NMR (¹H/¹³C), IR, and mass spectrometry for comprehensive analysis. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility across labs .
- Safety Protocols : Implement spill containment measures (e.g., absorbent materials) and emergency rinsing stations for accidental exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
